1-Amino-2-[(4-chlorophenyl)methyl]cyclopentane-1-carboxylic acid hydrochloride
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Overview
Description
“1-Amino-2-[(4-chlorophenyl)methyl]cyclopentane-1-carboxylic acid hydrochloride” is a chemical compound with the CAS Number: 1909313-24-1 . It has a molecular weight of 290.19 . The compound is in powder form and is stored at room temperature .
Molecular Structure Analysis
The IUPAC name for this compound is 1-amino-2-(4-chlorobenzyl)cyclopentane-1-carboxylic acid hydrochloride . The InChI code for this compound is 1S/C13H16ClNO2.ClH/c14-11-5-3-9(4-6-11)8-10-2-1-7-13(10,15)12(16)17;/h3-6,10H,1-2,7-8,15H2,(H,16,17);1H .
Physical and Chemical Properties Analysis
This compound is a powder and is stored at room temperature . It has a molecular weight of 290.19 .
Scientific Research Applications
Anticonvulsant Activity
- Synthesis and Anticonvulsant Activity: A study by Arustamyan et al. (2019) synthesized new amino amides and amino esters based on a similar compound, demonstrating anticonvulsant activity. This indicates a potential application of similar compounds in treating convulsions or epilepsy (Arustamyan et al., 2019).
Enzyme Inhibition
- Inhibitors of Enzymatic Synthesis: A 1974 study by Coulter et al. explored how structural analogs of L-methionine, such as 1-aminocyclopentane-1-carboxylic acid, can inhibit the synthesis of S-adenosyl-L-methionine, an important molecule in the body. This points to the utility of these compounds in enzymatic inhibition (Coulter et al., 1974).
Anticancer Activity
- Anticancer Drugs Synthesis: Basu Baul et al. (2009) studied the synthesis of amino acetate functionalized Schiff base organotin(IV) complexes, which demonstrated cytotoxicity against various human tumor cell lines. This suggests potential applications in cancer treatment (Basu Baul et al., 2009).
Analogs for Drug Design
- Bio-Isostere Applications: A study by Ballatore et al. (2014) evaluated cyclopentane-1,2-diones as potential surrogates for the carboxylic acid functional group in drug design, suggesting that compounds like 1-Amino-2-[(4-chlorophenyl)methyl]cyclopentane-1-carboxylic acid hydrochloride could serve as valuable components in medicinal chemistry (Ballatore et al., 2014).
Safety and Hazards
Properties
IUPAC Name |
1-amino-2-[(4-chlorophenyl)methyl]cyclopentane-1-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO2.ClH/c14-11-5-3-9(4-6-11)8-10-2-1-7-13(10,15)12(16)17;/h3-6,10H,1-2,7-8,15H2,(H,16,17);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLAPLGFQJFQIGF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)(C(=O)O)N)CC2=CC=C(C=C2)Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17Cl2NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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